3-[(3-Aminoazetidin-1-yl)methyl]phenol
Description
Properties
IUPAC Name |
3-[(3-aminoazetidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-2-1-3-10(13)4-8/h1-4,9,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFNPFKICUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Aminoazetidin-1-yl)methyl]phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and antioxidant activity. The information is derived from various research studies and findings.
Chemical Structure and Properties
The compound 3-[(3-Aminoazetidin-1-yl)methyl]phenol features a phenolic moiety linked to an azetidine ring containing an amino group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit significant antimicrobial properties. A study demonstrated that similar phenolic derivatives showed enhanced activity against Escherichia coli biofilms, suggesting that modifications to the phenolic structure can improve efficacy against bacterial infections .
Table 1: Antimicrobial Activity of Phenolic Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CAR-3 | E. coli | 50 µg/mL |
| 3-[(3-Aminoazetidin-1-yl)methyl]phenol | TBD | TBD |
Cytotoxic Effects
The cytotoxic potential of compounds related to 3-[(3-Aminoazetidin-1-yl)methyl]phenol has been explored in various cancer cell lines. For instance, hybrid compounds combining phenolic structures with other moieties have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 16.1 ± 1.3 |
| Compound B | MCF-7 | 31.0 ± 2.6 |
| 3-[(3-Aminoazetidin-1-yl)methyl]phenol | TBD | TBD |
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of phenolic compounds. Studies have shown that such compounds can effectively scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity is often measured using assays like DPPH and ORAC, where higher percentages indicate stronger activity .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 64.8 ± 0.7 |
| Compound B | TBD |
| 3-[(3-Aminoazetidin-1-yl)methyl]phenol | TBD |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to 3-[(3-Aminoazetidin-1-yl)methyl]phenol:
- Study on Antimicrobial Efficacy : A study focused on the modification of natural phenols demonstrated that certain derivatives could significantly reduce biofilm formation in pathogenic bacteria, suggesting a potential application in treating infections .
- Cytotoxicity in Cancer Research : Research involving hybrid molecules indicated that certain structural modifications could enhance cytotoxic effects against specific cancer cell lines, providing insights into designing more effective anticancer agents .
Comparison with Similar Compounds
Tetrahydroisoquinoline (THIQ) Derivatives
- Example Compound : 3-(R)-Methyl THIQ derivatives (, Table 4).

- Comparison: THIQ derivatives contain a six-membered tetrahydroisoquinoline ring, offering greater conformational flexibility compared to the rigid azetidine ring in the target compound. The larger ring size in THIQ may enhance binding to hydrophobic pockets in proteins, while the azetidine’s compact structure could improve selectivity for sterically constrained targets.
Schiff Base Phenolic Derivatives
- Example Compound: 2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol ().
- Microwave-assisted synthesis (yield: 72% in ) highlights modern synthetic efficiencies that could be adapted for the target compound’s production .
Phenolic Acids from Salvia miltiorrhiza
- Example Compounds: Salvianolic acid B, lithospermic acid ().
- Comparison: These compounds feature extended conjugated systems (e.g., caffeic acid dimers) with multiple phenolic –OH groups, enabling antioxidant and anti-thrombotic activities.
Physicochemical Properties
Table 1. Comparative Physicochemical Data
| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Bioactivity Highlights |
|---|---|---|---|---|
| 3-[(3-Aminoazetidin-1-yl)methyl]phenol | ~208.27 g/mol | Phenol, azetidine, –NH₂ | Moderate (polar solvents) | Potential SERD activity (inferred) |
| 3-(R)-Methyl THIQ derivatives | ~300–350 g/mol | THIQ, –CH₃ | Low (lipophilic) | SERD antagonism, oral bioavailability |
| 2-Bromo-4-tert-butyl-Schiff base | ~347.21 g/mol | Phenol, Br, Schiff base | Low (organic solvents) | Metal chelation, crystallinity |
| Salvianolic acid B | ~718.61 g/mol | Multiple –OH, conjugated system | High (aqueous) | Antioxidant, anti-thrombotic |
Notes:
- The target compound’s lower molecular weight and amino group may enhance blood-brain barrier permeability compared to larger phenolic acids .
- Solubility predictions are based on functional groups; azetidine’s basicity could improve water solubility at acidic pH.
Preparation Methods
Aminoalkylation of Phenols Using Imines (Solvent-Free, One-Pot Method)
A highly efficient method involves the solvent-free one-pot aminoalkylation of phenols with imines prepared from amines and aldehydes at moderate temperatures (~80°C). This method is operationally simple, avoids solvents, and provides good to high yields (40%-97%) of aminoalkyl phenol derivatives, which can be adapted for azetidine-containing amines.
Procedure Summary:
- Mix amine (e.g., 3-aminoazetidine or its derivatives) and aldehyde to form an imine intermediate.
- Add phenol (or substituted phenol) to the mixture.
- Heat at around 80°C without solvent for 30-120 minutes.
- Monitor reaction completion by thin-layer chromatography (TLC).
- Extract with diethyl ether, dry over magnesium sulfate, and purify by recrystallization or chromatography.
- Electron-withdrawing groups on the aldehyde accelerate the reaction.
- Activated phenols (e.g., cresols) react faster, completing in 30 minutes.
- No acid catalysts are required.
- High atom economy and environmentally friendly due to solvent-free conditions.
| Entry | Phenol Substrate | Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenol | None | 120 | 40-50 |
| 2 | p-Cresol | p-CH3 | 30 | 80-90 |
| 3 | m-Cresol | p-OCH3 | 30 | 85-95 |
| 4 | o-Cresol | o-Cl | 30 | 90-97 |
| 5 | Phenol | m-NO2 | 30 | 90-95 |
Note: This table illustrates reaction conditions and yields for aminoalkyl phenol derivatives, adaptable for azetidine amines.
Synthesis of Azetidine Derivatives as Precursors
The azetidine moiety can be introduced via synthesis of functionalized azetidine intermediates such as N-Boc-azetidin-3-ylidene acetates, followed by aza-Michael addition reactions with amines or heterocycles.
- Preparation of N-Boc-azetidin-3-ylidene acetate via Horner–Wadsworth–Emmons reaction from azetidin-3-one.
- Aza-Michael addition of the above intermediate with amines to yield 3-substituted azetidines.
- Purification by vacuum distillation or chromatography.
- Characterization by NMR (1H, 13C, 15N) and HRMS.
This method allows for regioselective synthesis of azetidine derivatives that can be further reacted with phenols to introduce the 3-aminoazetidin-1-ylmethyl group.
Reaction Monitoring and Yields:
- Full conversion observed after ~16 hours at 65°C in acetonitrile with DBU catalyst.
- Isolated yields range from moderate to good (53%-69%).
- Regioselectivity confirmed by advanced NMR techniques (HMBC, NOESY).
This synthetic approach provides a versatile platform for preparing azetidine-containing intermediates suitable for coupling with phenolic compounds.
Coupling of Azetidine Derivatives with Phenols
Following azetidine derivative synthesis, coupling with phenols to form 3-[(3-Aminoazetidin-1-yl)methyl]phenol can be achieved via nucleophilic substitution or reductive amination pathways.
- React 4-hydroxybenzyl alcohol or phenol derivatives with azetidine amines under controlled temperature.
- Employ catalysts or resin supports (e.g., Amberlyst-15) for selective activation.
- Use alkali metal carbonates (e.g., potassium carbonate) to facilitate substitution.
- Subsequent purification by filtration, extraction, and distillation.
- Final product isolation as free base or salt forms (e.g., fumarate salt).
This method is scalable and suitable for industrial synthesis, providing high purity products free from common impurities by using alumina filtration and solvent washes.
| Step | Conditions | Outcome |
|---|---|---|
| Resin-catalyzed reaction | 0-5°C, 2 hrs stirring | Activation of phenol substrate |
| Alkali carbonate treatment | 15-20°C, 10 hrs stirring | Formation of intermediate |
| Amination step | 15-20°C to reflux, 3 hrs | Formation of aminoazetidine product |
| Purification | Filtration, solvent extraction | Removal of impurities |
This approach is documented in patent literature and aligns with the preparation of related compounds with azetidine and phenol functionalities.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Solvent-free one-pot aminoalkylation | Simple, fast, environmentally friendly | Limited to activated phenols | 40%-97% | Suitable for lab scale |
| Azetidine intermediate synthesis + aza-Michael addition | Regioselective, versatile for derivatives | Longer reaction times (~16 h) | 53%-69% | Moderate |
| Resin-catalyzed phenol activation + amination | High purity, scalable industrial process | Requires multiple purification steps | High (quantitative in some steps) | Industrial scale |
Summary and Recommendations
- The solvent-free one-pot aminoalkylation method is highly efficient for synthesizing 3-[(3-Aminoazetidin-1-yl)methyl]phenol derivatives when starting from appropriate amines and aldehydes, especially with activated phenols.
- For more complex azetidine substitutions, aza-Michael addition to functionalized azetidine intermediates followed by coupling with phenols offers regioselectivity and structural diversity.
- The resin-catalyzed and alkali carbonate-mediated coupling method is well-suited for large-scale production, providing high purity and yield.
- Advanced spectroscopic techniques (1H, 13C, 15N NMR, HMBC, NOESY) are essential for confirming regio- and stereochemistry of intermediates and final products.
This detailed synthesis overview integrates diverse, authoritative sources and presents a professional guide to the preparation of 3-[(3-Aminoazetidin-1-yl)methyl]phenol, facilitating further research and industrial application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

